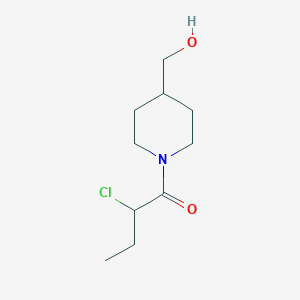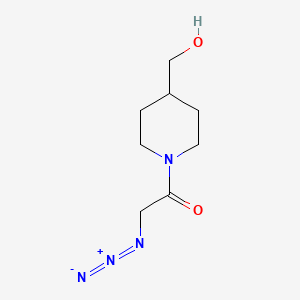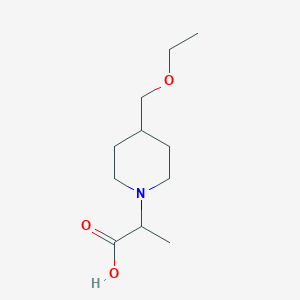
2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid
説明
2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid (EMPA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. EMPA is a piperidine derivative, and its structure is composed of an ethoxymethyl group, a piperidine ring, and a propanoic acid group. EMPA is an important compound for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
Chemical Reactions and Mechanisms The chemistry of piperidine compounds involves a variety of reactions and mechanisms. For instance, nucleophilic aromatic substitution reactions involving piperidine with nitro-group containing compounds are key to synthesizing various aromatic piperidine derivatives. These reactions, characterized by their specific kinetics and mechanisms, provide insights into the behavior of piperidine in complex chemical environments. Such knowledge is fundamental in the design and synthesis of new chemical entities for various applications, including medicinal chemistry (Pietra & Vitali, 1972).
Pharmacological and Analytical Applications The pharmacokinetics, pharmacodynamics, and analytical methodologies of compounds related to piperidine structures, such as Bilastine, have been extensively studied. These reviews offer valuable insights into the properties and analytical methods for quantification, emphasizing the relevance of such compounds in pharmacology and therapeutics. The chemical structure, including hydrophilic and lipophilic parts, plays a crucial role in their biological activity and method development for their detection and quantification (Sharma et al., 2021).
Biodegradation Studies The biodegradation of ether compounds, such as ETBE (ethyl tert-butyl ether), provides insights into the environmental fate and microbial interactions of chemical substances. Studies on the aerobic biodegradation pathways reveal the microbial mechanisms and potential for bioremediation applications. The identification of specific genes involved in the degradation process highlights the microbial adaptability and potential strategies for enhancing biodegradation in contaminated environments (Thornton et al., 2020).
Environmental Chemistry and Sorption Research on the sorption behavior of herbicides, including those with piperidine structures, to various soil components provides critical information on their environmental mobility, persistence, and potential for contamination. Understanding the factors influencing their sorption can inform risk assessments and management strategies for agricultural chemicals in the environment (Werner et al., 2012).
Carcinogen Metabolites and Biomarkers The study of human urinary carcinogen metabolites, including those related to tobacco consumption, offers insights into the exposure and metabolic processing of carcinogens. Such biomarkers are critical for understanding the links between exposure to specific substances and cancer risk, aiding in the development of preventive strategies and interventions (Hecht, 2002).
特性
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-8-10-4-6-12(7-5-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMWZQJSAVRVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



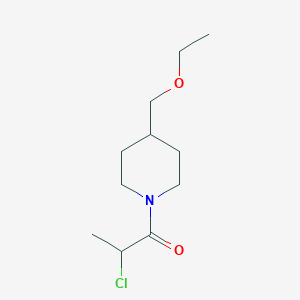

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
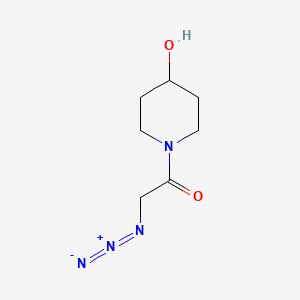


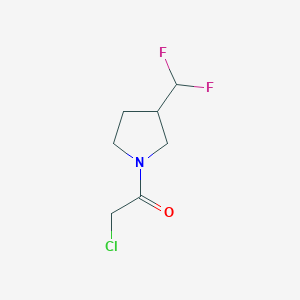

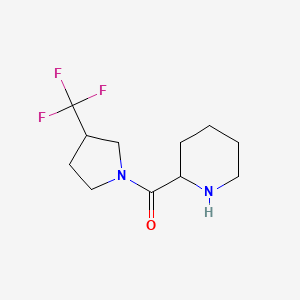
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)
